2-(2-Chlorophenyl)-4-prop-2-enoxyquinazoline
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Overview
Description
2-(2-Chlorophenyl)-4-prop-2-enoxyquinazoline is an organic compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound features a chlorophenyl group and a prop-2-enoxy group attached to the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4-prop-2-enoxyquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and 2-chlorobenzaldehyde.
Formation of Quinazoline Core: The initial step involves the formation of the quinazoline core through a cyclization reaction. This is achieved by reacting 2-chloroaniline with 2-chlorobenzaldehyde in the presence of a suitable catalyst and solvent.
Introduction of Prop-2-enoxy Group: The prop-2-enoxy group is introduced through an etherification reaction. This involves reacting the quinazoline intermediate with an appropriate allyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4-prop-2-enoxyquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted quinazolines.
Scientific Research Applications
2-(2-Chlorophenyl)-4-prop-2-enoxyquinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4-prop-2-enoxyquinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-4-prop-2-enoxyquinoline: Similar structure but with a quinoline core instead of quinazoline.
2-(2-Chlorophenyl)-4-prop-2-enoxybenzoxazole: Contains a benzoxazole core.
2-(2-Chlorophenyl)-4-prop-2-enoxypyrimidine: Features a pyrimidine core.
Uniqueness
2-(2-Chlorophenyl)-4-prop-2-enoxyquinazoline is unique due to its specific combination of functional groups and the quinazoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
371953-78-5 |
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Molecular Formula |
C17H13ClN2O |
Molecular Weight |
296.7 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-prop-2-enoxyquinazoline |
InChI |
InChI=1S/C17H13ClN2O/c1-2-11-21-17-13-8-4-6-10-15(13)19-16(20-17)12-7-3-5-9-14(12)18/h2-10H,1,11H2 |
InChI Key |
IZORQOGAWOPYPP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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